2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Description
2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is a synthetic amino acid derivative characterized by a 4-hydroxyphenyl group attached to the β-carbon of the propanoic acid backbone and an N-acylated 2-amino-3-methylbutanoyl moiety. This structure combines features of tyrosine (due to the 4-hydroxyphenyl group) and branched-chain amino acids (e.g., leucine/isoleucine analogs). The compound’s unique substituents confer distinct physicochemical properties, such as moderate hydrophilicity from the phenolic hydroxyl group and enhanced lipophilicity from the methylbutanoyl chain. Its synthesis typically involves peptide coupling strategies, as seen in similar derivatives .
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJKJORLPYVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
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Resin : Wang or Rink amide resins are preferred for C-terminal acid or amide functionalization, respectively.
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First Residue (Tyrosine) :
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The 4-hydroxyphenyl group of tyrosine is protected with a tert-butyl (t-Bu) group to prevent side reactions.
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Fmoc-Tyr(t-Bu)-OH is coupled to the resin using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
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Sequential Amino Acid Coupling
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Second Residue (Valine Derivative) :
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Third Residue (2-Amino-3-methylbutanoyl) :
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Boc-protected isoleucine (Boc-Ile-OH) is used to introduce the branched alkyl chain. Coupling employs DIC and oxyma pure for reduced racemization.
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Cleavage and Deprotection
Table 1: SPPS Reaction Conditions and Yields
Solution-Phase Synthesis
Solution-phase methods are employed for small-scale or modified peptide synthesis:
Fragment Condensation
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Tyrosine Fragment : 3-(4-Hydroxyphenyl)propanoic acid is synthesized via Michael addition of 4-aminophenol to acrylic acid.
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Dipeptide Intermediate : Val-Ile is prepared using mixed anhydride methods (isobutyl chloroformate/NMM).
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Coupling : The dipeptide is activated with HOBt and coupled to the tyrosine fragment using DCC in tetrahydrofuran (THF).
Protection Strategies
Table 2: Solution-Phase Synthesis Outcomes
| Step | Conditions | Purity (%) | Reference |
|---|---|---|---|
| Tyrosine preparation | 4-Aminophenol + acrylic acid, H2O, reflux | 89 | |
| Val-Ile synthesis | Mixed anhydride, THF, −15°C | 91 | |
| Fragment coupling | DCC/HOBt, THF, 25°C, 12 hr | 82 |
Enzymatic and Chemoenzymatic Approaches
Emerging methods leverage enzyme-mediated catalysis for stereoselectivity:
Protease-Catalyzed Coupling
Tyrosylprotein Sulfotransferase (TPST) Modifications
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TPST from human saliva facilitates tyrosine sulfation, though this requires post-synthetic deprotection.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
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Reverse-phase HPLC (C18 column) with gradient elution (0.1% TFA in H2O/acetonitrile) achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions
L-valyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The peptide bond can be reduced under specific conditions.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities .
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to amino acids involved in protein synthesis. Its derivatives have shown promise in:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Neuroprotective Effects : Some studies suggest that this compound may help in neuroprotection, potentially aiding conditions like Alzheimer's disease .
Drug Formulation
Due to its amino acid-like structure, it can be used in drug formulations aimed at enhancing the bioavailability of poorly soluble drugs. This application is crucial for developing effective oral medications .
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with specific properties. Its ability to form hydrogen bonds makes it suitable for creating materials with enhanced mechanical strength and thermal stability.
Coatings and Adhesives
In material science, derivatives of this compound have been explored for use in coatings and adhesives due to their adhesive properties and resistance to environmental degradation .
Neuroprotective Studies
A study published in The Scientific World Journal evaluated the neuroprotective effects of compounds similar to 2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid. The results indicated significant protective effects against neuronal damage induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Drug Delivery Systems
Research focusing on drug delivery systems has highlighted the use of this compound in enhancing the solubility and stability of active pharmaceutical ingredients (APIs). The incorporation of this compound into lipid-based formulations has shown improved absorption rates in preclinical models, indicating its potential for use in targeted drug delivery systems .
Mechanism of Action
L-valyl-L-tyrosine exerts its effects primarily through its involvement in protein synthesis. The compound interacts with ribosomes and transfer RNA (tRNA) to facilitate the incorporation of valine and tyrosine into growing peptide chains. Additionally, it can influence various signaling pathways by acting as a precursor for neurotransmitters and other bioactive molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Variations
The compound belongs to a broader class of 4-hydroxyphenylpropanoic acid derivatives. Key structural analogs include:
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Leucyltyrosine |
|---|---|---|---|
| LogP | 1.8–2.2 (predicted) | 0.5–1.5 | 2.5–3.0 |
| Solubility (pH 7.4) | Moderate (0.1–1 mg/mL) | High (>5 mg/mL) | Low (<0.1 mg/mL) |
| Metabolic Stability | High (t1/2 > 6 h in liver microsomes) | Moderate (t1/2 ~3 h) | Low (t1/2 <1 h) |
| Plasma Protein Binding | 85–90% | 60–70% | >95% |
Biological Activity
2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid, also known by its CAS number 17355-22-5, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, enzyme inhibition, and potential therapeutic applications.
The compound has a molecular formula of C14H20N2O4 and a molecular weight of 280.32 g/mol. It is characterized by the presence of a 4-hydroxyphenyl moiety, which is known for its diverse biological activities. The compound's physical properties include:
- Boiling Point : 708ºC
- Flash Point : 382ºC
- Density : 1.207 g/cm³
- Storage Conditions : Recommended at -20ºC for stability .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of this compound against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 2 | Staphylococcus aureus | >64 µg/mL |
| Compound 4 | Enterococcus faecalis | No activity |
| Compound 6 | Klebsiella pneumoniae | 32 µg/mL |
| Compound 6 | Escherichia coli | 64 µg/mL |
| Compound 6 | Pseudomonas aeruginosa | 32 µg/mL |
| Compound 6 | Acinetobacter baumannii | 32 µg/mL |
These findings indicate that while some derivatives exhibit weak to no activity, others show promising results against multidrug-resistant strains .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on cholinesterases, which are crucial in the treatment of neurodegenerative diseases. The presence of the hydroxyphenyl group enhances the inhibitory activity against acetylcholinesterase (AChE), making it a candidate for further development in Alzheimer's disease research. The structure-activity relationship suggests that modifications to the amino acid backbone can significantly influence enzyme inhibition .
Case Studies
- Antimicrobial Screening : A study synthesized various derivatives based on the core structure and screened them against common ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The modifications included varying the substituents on the phenyl ring and altering the amino acid side chains. Results indicated that certain derivatives maintained or enhanced antimicrobial activity compared to the parent compound .
- Neuroprotective Potential : Research has also explored the neuroprotective effects of compounds similar to this compound. These studies focus on their role in inhibiting neuroinflammation and promoting neuronal survival in models of neurodegeneration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid, and how can purity be validated?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) or solution-phase coupling is typically employed, using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amino acid residues. Post-synthesis, reverse-phase HPLC with UV detection (λ = 280 nm) is recommended for purity validation, alongside mass spectrometry (MS) for molecular weight confirmation . For structural analogs like tyrosine derivatives, thermochemical data (e.g., ΔrH° = 201 kJ/mol for sodium adducts) can guide reaction optimization .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy should be used to resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related compounds like (2S)-3-(4-hydroxyphenyl)propanoic acid derivatives . Nuclear magnetic resonance (NMR) analysis of coupling constants (e.g., J-values for adjacent protons) can also infer stereochemistry .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting tyrosine kinase or hydroxylase enzymes, given the compound’s structural similarity to tyrosine derivatives. Cell viability assays (MTT or resazurin-based) in cancer cell lines can assess antiproliferative effects. Reference standards from pharmacopeial guidelines (e.g., EP impurities) ensure assay reproducibility .
Advanced Research Questions
Q. How can contradictions in enzyme inhibition data between studies be resolved?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, cofactors) or enzyme isoforms. Perform kinetic studies (Km/Vmax comparisons) under standardized conditions. Use isothermal titration calorimetry (ITC) to measure binding affinities directly. Cross-validate with structural analogs like 3-[(2-amino-3-phenylpropanoyl)amino]propanoic acid, where oxidation products show variable activity depending on substituents .
Q. What experimental strategies can elucidate the role of the 4-hydroxyphenyl group in protein-ligand interactions?
- Methodological Answer : Conduct alanine scanning mutagenesis on target proteins to identify critical binding residues. Pair with molecular dynamics (MD) simulations to model hydrogen bonding and π-π stacking interactions. Compare with analogs lacking the hydroxyl group (e.g., 3-(4-methoxyphenyl)propanoic acid) to isolate electronic effects . Surface plasmon resonance (SPR) can quantify binding kinetics .
Q. How should researchers design experiments to study stereochemical effects on bioavailability?
- Methodological Answer : Synthesize enantiopure forms via asymmetric catalysis or chiral auxiliaries. Assess pharmacokinetics (Cmax, T½) in rodent models using LC-MS/MS. Compare with racemic mixtures to evaluate stereoselective metabolism. For in vitro correlates, use Caco-2 cell monolayers to measure permeability coefficients (Papp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
